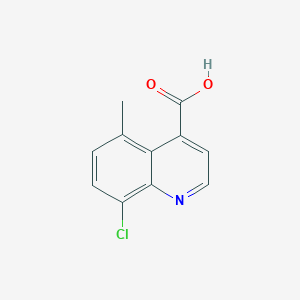

8-Chloro-5-methylquinoline-4-carboxylic acid

Description

Properties

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

8-chloro-5-methylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C11H8ClNO2/c1-6-2-3-8(12)10-9(6)7(11(14)15)4-5-13-10/h2-5H,1H3,(H,14,15) |

InChI Key |

YENNSRULKRHIRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=NC2=C(C=C1)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Oxidation Using N-Hydroxyphthalimide and Azobisisobutyronitrile

A prominent approach involves the oxidation of 8-methylquinoline derivatives, specifically 8-methylquinoline, to the corresponding carboxylic acid. This process employs a catalytic system comprising N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) as radical initiators, with molecular oxygen as the oxidant.

- Reagents:

- 8-Methylquinoline (10 g)

- N-Hydroxyphthalimide (0.38 g, 0.04 mol)

- Azobisisobutyronitrile (0.18 g, 0.02 mol)

- Acetonitrile (40 mL)

- Environment:

- Oxygen pressure >4 MPa

- Temperature: 80–100°C

- Reaction time: 6–12 hours

The process involves radical-mediated oxidation where NHPI acts as a co-catalyst, generating phthalimide N-oxyl radicals that abstract hydrogen from the methyl group, initiating oxidation to the carboxylic acid. The presence of AIBN facilitates radical chain propagation under oxygen atmosphere.

- Yield: Up to 93.6%

- Purity: >98%

- Advantages:

- Low-temperature operation

- Simple post-treatment (cooling, filtration, drying)

- Minimal waste generation

This method is detailed in patent CN111377863A, which emphasizes environmentally friendly oxidation with high selectivity and yield, avoiding waste acids and waters typical in traditional oxidation processes.

Cyclization and Functionalization of Quinoline Precursors

Synthesis via Isatin Derivatives and Condensation Reactions

Another route involves constructing the quinoline core via multi-step synthesis starting from isatin derivatives. This method is advantageous for industrial applications due to the availability of raw materials and mild reaction conditions.

- Step 1: Condensation of isatin with acetone under basic conditions (e.g., sodium hydroxide) to form a dihydroquinoline intermediate.

- Step 2: Addition of phenylformic acid to introduce the carboxylic acid functionality.

- Step 3: Oxidation with potassium permanganate under controlled conditions (35–45°C) to oxidize the intermediate to quinoline-4-carboxylic acid.

- Step 4: Chlorination at the 8-position using suitable chlorinating agents, such as phosphorus oxychloride or thionyl chloride, to introduce the chloro substituent.

- Basic Condensation:

- Sodium hydroxide, reflux for 5–15 hours

- Oxidation:

- Potassium permanganate, 2–8 hours at 35–45°C

- Chlorination:

- Phosphorus oxychloride, 60–80°C

This approach is elaborated in patent CN102924374B, which emphasizes the use of inexpensive raw materials and mild conditions, making it suitable for large-scale synthesis.

Direct Oxidation of 8-Methylquinoline to the Carboxylic Acid

Oxidation with Potassium Permanganate

A classical oxidation involves treating 8-methylquinoline with potassium permanganate in an aqueous basic medium, leading to the formation of the quinoline-4-carboxylic acid.

- Reagents:

- 8-Methylquinoline (10 g)

- Potassium permanganate (excess)

- Sodium hydroxide (to maintain basic pH)

- Conditions:

- Temperature: 35–45°C

- Reaction time: 2–8 hours

- Post-reaction: Acidification with HCl to pH 1–2, followed by filtration and drying

- Yield: Up to 93%

- Purity: >98%

- Advantages:

- Well-established, straightforward procedure

- Suitable for batch processing

Referenced in patent CN102924374B, this method is a standard oxidation route but may generate waste acids and require extensive purification.

Chlorination at the 8-Position

Chlorination Using Phosphorus Oxychloride or Thionyl Chloride

Post-oxidation, the quinoline-4-carboxylic acid undergoes chlorination to introduce the chloro substituent at the 8-position. This step often employs phosphorus oxychloride or thionyl chloride under reflux conditions.

- Reagents:

- Quinoline-4-carboxylic acid

- Phosphorus oxychloride or thionyl chloride

- Conditions:

- Temperature: 60–80°C

- Reaction time: 4–8 hours

- Work-up involves hydrolysis and purification

This chlorination technique is standard in heterocyclic chemistry and is compatible with the previous oxidation steps, providing a route to the target compound.

Summary of Preparation Methods

| Method | Key Reagents | Main Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic oxidation with NHPI and AIBN | 8-Methylquinoline, NHPI, AIBN, O₂ | 80–100°C, >4 MPa O₂, 6–12 hrs | High yield, environmentally friendly | Requires pressurized oxygen |

| Multi-step synthesis from isatin derivatives | Isatin, acetone, phenylformic acid, chlorinating agents | Reflux, 35–45°C, 5–15 hrs | Cost-effective, scalable | Multi-step process |

| Direct oxidation with potassium permanganate | 8-Methylquinoline, KMnO₄, NaOH | 35–45°C, 2–8 hrs | Simple, well-established | Waste management concerns |

| Post-oxidation chlorination | Quinoline-4-carboxylic acid, POC or SOCl₂ | 60–80°C, 4–8 hrs | Direct synthesis of chloro derivative | Handling hazardous reagents |

Chemical Reactions Analysis

Types of Reactions

8-Chloro-5-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.

Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

8-Chloro-5-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 8-Chloro-5-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Quinoline Derivatives

The position and nature of substituents on the quinoline backbone critically influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Findings :

- Positional Isomerism: Moving the methyl group from position 5 to 8 (e.g., 5-Chloro-8-methylquinoline-3-carboxylic acid) alters electronic effects and steric interactions, which may reduce binding to targets requiring a hydrophobic pocket at position 5 .

- Carboxylic Acid Position : Shifting the COOH group from position 4 to 3 or 5 reduces planarity, affecting π-stacking interactions in biological systems .

Comparison with Isoquinoline and Pyrimidine Derivatives

Expanding the scope to related heterocycles reveals distinct differences:

Table 2: Heterocyclic Derivatives Comparison

Key Findings :

- Isoquinoline vs. Quinoline: Isoquinoline derivatives (e.g., 5-Amino-isoquinoline-8-carboxylic acid) exhibit a fused benzene ring at positions 1- and 2-, altering electronic distribution and increasing basicity compared to quinoline .

- Pyrimidine Derivatives : Pyrimidine-based analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) are more polar due to dual nitrogen atoms, reducing membrane permeability but improving aqueous solubility .

Biological Activity

8-Chloro-5-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antimicrobial, anticancer, and antiviral activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a chloro group at the 8-position and a carboxylic acid at the 4-position, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit potent antimicrobial effects against various bacterial strains. A study highlighted that substituted quinoline-4-carboxylic acids demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.0625 mg/mL against Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0625 |

| Klebsiella pneumoniae | 0.125 | |

| Pseudomonas aeruginosa | 0.250 |

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. For instance, compounds featuring the quinoline nucleus have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Study: Anticancer Efficacy

A specific study reported that a derivative of this compound displayed significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 28.36 µM . This suggests that modifications to the quinoline structure can enhance its anticancer properties.

Antiviral Activity

Recent investigations have also pointed to the antiviral capabilities of quinoline derivatives. For example, studies have indicated that certain compounds within this class can inhibit viral replication in vitro. The antiviral activity is often correlated with increased lipophilicity and electron-withdrawing substituents on the aromatic ring .

Table 2: Antiviral Activity Findings

| Compound | Virus Type | Inhibition (%) | Cytotoxicity (%) |

|---|---|---|---|

| This compound | Influenza H5N1 | 91.2 | 2.4 |

| SARS-CoV-2 | TBD | TBD |

The mechanism by which this compound exerts its biological effects is multifaceted:

- DNA Gyrase Inhibition : Some studies have shown that quinoline derivatives can inhibit bacterial DNA gyrase, an enzyme critical for DNA replication .

- Chelation Activity : The carboxylic acid group may facilitate metal ion chelation, which is essential for disrupting enzyme functions in pathogens .

- Morphological Changes : Quinoline derivatives can induce significant morphological changes in microbial cells, affecting their growth and viability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-chloro-5-methylquinoline-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclization of substituted aniline derivatives followed by chlorination and carboxylation. A common approach involves:

Gould-Jacobs Reaction : Cyclize 3-chloroaniline derivatives with ethyl acetoacetate under reflux in diphenyl ether to form the quinoline backbone .

Chlorination : Introduce the chloro substituent at position 8 using POCl₃ or SOCl₂ under controlled temperatures (60–80°C) .

Carboxylation : Perform hydrolysis of ester intermediates (e.g., methyl/ethyl esters) using NaOH or H₂SO₄ to yield the carboxylic acid moiety .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid over-chlorination, which may lead to byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (¹H NMR for methyl protons at δ 2.4–2.6 ppm; ¹³C NMR for carboxylic acid at ~170 ppm) .

- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- Melting Point : Compare observed values (e.g., 220–225°C) with literature data to verify consistency .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in airtight containers under dry, inert conditions (N₂ atmosphere) to prevent hydrolysis or degradation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption with inert materials (e.g., silica gel) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the chlorination step in synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) to enhance regioselectivity at position 7.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and side reactions.

- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to monitor Cl⁻ incorporation and adjust reaction times .

Q. How should researchers design experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays :

Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-negative/positive bacteria (e.g., E. coli, S. aureus) .

Enzyme Inhibition : Screen for quinoline-based targets (e.g., topoisomerases) via fluorescence-based assays with IC₅₀ calculations .

- Control Groups : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent controls (DMSO ≤1%) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data across multiple instruments (300–600 MHz) and solvent systems (DMSO-d₆ vs. CDCl₃) .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental results .

- Collaborative Reproducibility : Share raw spectral data via open-access platforms for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.